molecular formula C12H22O6 B14593546 3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid CAS No. 61613-28-3

3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid

Cat. No.: B14593546
CAS No.: 61613-28-3
M. Wt: 262.30 g/mol
InChI Key: MBPKCWWKYZIDMW-UHFFFAOYSA-N
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Description

3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid is an organic compound with a complex structure It is characterized by the presence of a 3-methylpentane backbone with two propanoic acid groups attached via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid typically involves the reaction of 3-methylpentane-1,5-diol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the diol react with the bromine atoms of the 3-bromopropanoic acid, forming ether linkages and releasing hydrogen bromide as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The ether linkages can be cleaved under acidic or basic conditions, leading to the formation of smaller fragments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of ether linkages.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Smaller organic fragments, depending on the specific conditions and reagents used.

Scientific Research Applications

3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether linkages.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid involves its interaction with various molecular targets. The ether linkages in the compound can undergo hydrolysis, leading to the release of active fragments that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-hydroxy-3-methylpentane-1,5-dioate: This compound has a similar backbone but different functional groups.

    3-methyl-1,5-pentanediyl diacrylate: Another compound with a similar backbone but different functional groups.

Properties

CAS No.

61613-28-3

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

3-[5-(2-carboxyethoxy)-3-methylpentoxy]propanoic acid

InChI

InChI=1S/C12H22O6/c1-10(2-6-17-8-4-11(13)14)3-7-18-9-5-12(15)16/h10H,2-9H2,1H3,(H,13,14)(H,15,16)

InChI Key

MBPKCWWKYZIDMW-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCCC(=O)O)CCOCCC(=O)O

Origin of Product

United States

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